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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)pyridine

Cat. No.: B1364921 Get Quote

Introduction: The Structural Significance of 3-(3-
Methoxyphenyl)pyridine
In the landscape of medicinal chemistry and materials science, substituted pyridine scaffolds

are of paramount importance. They form the core of numerous pharmaceuticals and functional

materials due to their unique electronic properties and ability to participate in hydrogen

bonding.[1] 3-(3-Methoxyphenyl)pyridine, a molecule featuring a pyridine ring linked to a

methoxy-substituted phenyl group, represents a key building block in the synthesis of more

complex molecules. Its structural characterization is the foundational first step in any research

and development endeavor.

This technical guide provides an in-depth analysis of the spectroscopic signature of 3-(3-
Methoxyphenyl)pyridine. Moving beyond a simple repository of data, this document explains

the causal relationships between the molecule's structure and its spectral output. We will

dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering field-proven insights into data acquisition, interpretation, and structural validation.

This guide is designed to equip researchers with the necessary knowledge to confidently

identify and characterize this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Framework
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NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of

an organic molecule. For 3-(3-Methoxyphenyl)pyridine, ¹H and ¹³C NMR, supplemented by

2D techniques, provide an unambiguous map of its structure.

¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum reveals the chemical environment and connectivity of every proton in

the molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring causes

significant deshielding of its adjacent protons, shifting them downfield (to higher ppm values)

compared to typical benzene protons.[2] Conversely, the methoxy (-OCH₃) group on the phenyl

ring is an electron-donating group, which increases electron density at the ortho and para

positions, causing an upfield shift (to lower ppm values) for those protons.[3]

Predicted & Reported Proton Assignments:
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Proton(s)

Predicted
Chemical Shift
(δ) Range
(ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Rationale

H-2' 8.70 - 8.85 d or dd ~2.0, 0.5

Most deshielded

proton, ortho to

pyridine N.

H-6' 8.50 - 8.65 dd ~4.8, 1.5

Ortho to pyridine

N, coupled to H-

5'.

H-4' 7.80 - 7.95 dt or ddd ~8.0, 2.0

Para to pyridine

N, coupled to H-

5' and H-2'.

H-5' 7.35 - 7.50 ddd ~8.0, 4.8, 0.5

Meta to pyridine

N, complex

coupling.

H-5 7.30 - 7.45 t ~8.0

Triplet from

coupling to H-4

and H-6.

H-2 7.15 - 7.25 t or m ~2.0

Close to the

pyridine ring,

singlet-like or

narrow triplet.

H-6 7.10 - 7.20 ddd or m ~7.6, 1.5, 1.0

Ortho to the

methoxy group

and coupled to

H-5.

H-4 6.90 - 7.05 ddd or m ~8.2, 2.6, 1.0

Ortho to the

methoxy group

and coupled to

H-5.
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-OCH₃ 3.80 - 3.90 s N/A

Characteristic

singlet for a

methoxy group.

Note: The assignments for the pyridine ring are based on established patterns for 3-substituted

pyridines, and the methoxyphenyl ring assignments are based on data for analogous

compounds like 2-(3-methoxyphenyl)pyridine.[4]

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the electronic environment of each carbon

atom. Similar to ¹H NMR, the pyridine carbons are shifted downfield due to the electronegative

nitrogen. The methoxy-substituted carbon (C-3) will be significantly downfield, while the

methoxy carbon (-OCH₃) will appear in the typical aliphatic region.
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Carbon
Predicted Chemical Shift
(δ) Range (ppm)

Rationale

C-3 (ipso-C) 159.5 - 160.5

Quaternary carbon attached to

the electron-donating -OCH₃

group.[4]

C-2' 148.0 - 150.0
Deshielded carbon ortho to

pyridine N.

C-6' 147.0 - 149.0
Deshielded carbon ortho to

pyridine N.

C-3' (ipso-C) 138.0 - 141.0

Quaternary carbon of the

pyridine ring attached to the

phenyl ring.[4]

C-1 (ipso-C) 134.0 - 136.0

Quaternary carbon of the

phenyl ring attached to the

pyridine ring.

C-4' 132.0 - 134.0 Para to the pyridine N.

C-5 129.0 - 130.5
Phenyl carbon meta to the -

OCH₃ group.[4]

C-5' 123.0 - 124.5 Meta to the pyridine N.

C-6 119.0 - 120.5
Phenyl carbon ortho to the -

OCH₃ group (shielded).[4]

C-4 114.5 - 116.0
Phenyl carbon para to the -

OCH₃ group (shielded).

C-2 112.0 - 113.5
Phenyl carbon ortho to the -

OCH₃ group (shielded).[4]

-OCH₃ 55.0 - 56.0
Aliphatic carbon of the

methoxy group.[4]

Experimental Protocol: NMR Data Acquisition
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A robust NMR analysis begins with proper sample preparation and defined acquisition

parameters.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-(3-Methoxyphenyl)pyridine in ~0.6 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully

dissolved.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 8-16 scans.

Relaxation Delay: 1.5-2.0 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Standard proton-decoupled pulse sequence.

Spectral Width: 0-160 ppm.

Number of Scans: 1024-4096 scans (due to lower natural abundance of ¹³C).

Relaxation Delay: 2.0 seconds.

2D NMR (Optional but Recommended): For unambiguous assignment, acquire gCOSY,

gHSQC, and gHMBC spectra using standard instrument parameters.[3] HMBC is particularly

crucial for assigning quaternary carbons by observing correlations between protons and

carbons that are two or three bonds away.[3]

Visualization: NMR Analysis Workflow
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Sample Preparation

Data Acquisition (400 MHz)

Data Processing & Interpretation
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¹H NMR
(16 Scans)

¹³C NMR
(1024 Scans)

2D NMR (COSY,
HSQC, HMBC)

Assign ¹H & ¹³C Signals
(Chemical Shift, Integration,

Multiplicity)

Confirm Connectivity
(COSY, HSQC)

Final Structure
Validation

Assign Quaternary Carbons
(HMBC)

Click to download full resolution via product page

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups

present in a molecule by measuring the absorption of infrared radiation, which excites

molecular vibrations.

Interpretation of Key Vibrational Bands
For 3-(3-Methoxyphenyl)pyridine, the key diagnostic peaks arise from the aromatic rings and

the aryl ether linkage. Aryl alkyl ethers are characterized by two distinct C-O stretching bands.

[5][6]

Characteristic IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Significance

3100 - 3000 Aromatic C-H Stretch Medium-Weak

Confirms the

presence of aromatic

C-H bonds.[7]

~2835 Methoxy C-H Stretch Weak

A characteristic peak

for a methoxy group (-

OCH₃).[5]

1605 - 1580
Aromatic C=C & C=N

Stretch
Strong-Medium

Indicates the

presence of both the

pyridine and phenyl

rings.[8]

1480 - 1430
Aromatic C=C & C=N

Stretch
Strong-Medium

Further confirmation

of the aromatic

systems.

~1250
Asymmetric Ar-O-C

Stretch
Strong

Highly diagnostic for

the aryl ether

functional group.[5][9]

~1040
Symmetric Ar-O-C

Stretch
Strong-Medium

The second diagnostic

peak for the aryl ether.

[5][9]

900 - 675
Aromatic C-H Out-of-

Plane Bend
Strong

The pattern of these

bands can help

confirm the

substitution patterns

on the rings.[7]

Experimental Protocol: FT-IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra

of solid samples.

Methodology:
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and running a background scan.

Sample Application: Place a small amount of the solid 3-(3-Methoxyphenyl)pyridine
sample directly onto the ATR crystal.

Data Acquisition: Lower the press arm to ensure good contact between the sample and the

crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality

spectrum.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Visualization: Key Vibrational Modes
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Stretching Vibrations

Bending Vibrations

Aromatic C-H
~3050 cm⁻¹

Ring C=C & C=N
~1600-1450 cm⁻¹

Asymmetric Ar-O-C
~1250 cm⁻¹

Symmetric Ar-O-C
~1040 cm⁻¹

Aromatic C-H
Out-of-Plane Bend

~900-675 cm⁻¹

3-(3-Methoxyphenyl)pyridine

Click to download full resolution via product page

Caption: Key IR vibrational modes for structural confirmation.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization.[10]

Molecular Ion and Isotopic Pattern
The molecular formula of 3-(3-Methoxyphenyl)pyridine is C₁₂H₁₁NO. Its monoisotopic mass

is approximately 185.084 Da.[11] In a low-resolution electron ionization (EI) mass spectrum,

the molecular ion peak (M⁺˙) will appear at an m/z (mass-to-charge ratio) of 185. A smaller

peak at m/z 186 (the M+1 peak) will also be present due to the natural abundance of the ¹³C

isotope.

Fragmentation Analysis
The fragmentation of the molecular ion is not random; it occurs at the weakest bonds or results

in the formation of stable ions or neutral species.[12][13]

Predicted Major Fragmentation Pathways:
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m/z Fragment Ion Loss Significance

185 [C₁₂H₁₁NO]⁺˙ - Molecular Ion (M⁺˙)

170 [C₁₁H₈NO]⁺ •CH₃

Loss of a methyl

radical from the

methoxy group. A very

common

fragmentation for

methoxy aromatics.

156 [C₁₁H₁₀N]⁺ •CHO

Loss of a formyl

radical, another

common pathway for

methoxybenzenes.

155 [C₁₂H₉N]⁺˙ CH₂O

Loss of neutral

formaldehyde via

rearrangement.

128 [C₉H₈N]⁺ •C₂H₃O

Further fragmentation

involving the methoxy

group and ring

cleavage.

78 [C₅H₄N]⁺ C₇H₇O

Represents the pyridyl

cation resulting from

cleavage of the C-C

bond between the

rings.

77 [C₆H₅]⁺ C₆H₆NO

Represents the phenyl

cation, though less

likely than the pyridyl

cation.

Experimental Protocol: Mass Spectrometry (EI-MS)
Methodology:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is

vaporized in a high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70

eV), causing the ejection of an electron to form the positively charged molecular ion (M⁺˙).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, charged ions and neutral radicals.

Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Visualization: Primary Fragmentation Pathways

[M]⁺˙
m/z 185

[M-15]⁺
m/z 170

- •CH₃

[M-29]⁺
m/z 156

- •CHO

[M-30]⁺˙
m/z 155

- CH₂O

[C₅H₄N]⁺
m/z 78

- •C₇H₇O

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of the molecular ion.

Integrated Spectroscopic Analysis: A Self-Validating
System
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. Each method provides a piece of the puzzle, and together they create a self-
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validating system that confirms the structure of 3-(3-Methoxyphenyl)pyridine with high

confidence.

MS provides the starting point: The molecular ion peak at m/z 185 confirms the molecular

formula C₁₂H₁₁NO.

IR confirms the key functional groups: Strong bands at ~1250 cm⁻¹ and ~1040 cm⁻¹ validate

the presence of the aryl ether, while absorptions at ~3050 cm⁻¹ and ~1600 cm⁻¹ confirm the

aromatic nature of the molecule.

NMR provides the definitive structure:

¹H NMR shows the correct number of protons (11) distributed in the aromatic (~7.0-8.8

ppm) and methoxy (~3.8 ppm) regions.

The distinct downfield shifts of the pyridine protons confirm the substitution pattern on that

ring.

¹³C NMR shows the correct number of carbon signals (12), with the characteristic shifts for

two aromatic rings and a methoxy group.

2D NMR experiments (COSY, HSQC, HMBC) would definitively link every proton to its

attached carbon and map the connectivity across the entire C-C and C-N framework,

leaving no ambiguity.

Conclusion
The spectroscopic characterization of 3-(3-Methoxyphenyl)pyridine is a clear demonstration

of modern analytical chemistry principles. Through the systematic application and interpretation

of NMR, IR, and MS, a complete and confident structural assignment is achieved. The data

presented in this guide—from chemical shifts and vibrational frequencies to fragmentation

patterns—serve as a reliable reference for researchers in drug discovery and chemical

synthesis. Understanding this spectroscopic signature is essential for quality control, reaction

monitoring, and the rational design of new chemical entities based on this versatile scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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